Propoxycarbonyl isocyanate
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H7NO3 |
|---|---|
Molecular Weight |
129.11 g/mol |
IUPAC Name |
propyl N-(oxomethylidene)carbamate |
InChI |
InChI=1S/C5H7NO3/c1-2-3-9-5(8)6-4-7/h2-3H2,1H3 |
InChI Key |
MAVYACLVIRBVIV-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)N=C=O |
Origin of Product |
United States |
Methodologies for the Chemical Synthesis of Propoxycarbonyl Isocyanate
Historical Evolution of Synthetic Routes to Isocyanates
The synthesis of isocyanates has a rich history dating back to the 19th century. The first synthesis of an isocyanate was achieved by Wurtz in 1848. However, the most significant and historically dominant method for industrial-scale isocyanate production has been the phosgenation of amines, a process first reported by Hentschel in 1884. poliuretanos.net This method involves the reaction of a primary amine with phosgene (B1210022) (COCl₂), a highly toxic and corrosive gas, to produce the corresponding isocyanate and hydrogen chloride. poliuretanos.netgoogle.comgoogle.com
The phosgenation process is complex and can involve several side reactions. poliuretanos.net Despite its hazards, the high reactivity of phosgene and the efficiency of the reaction led to its widespread adoption, particularly with the discovery of diisocyanate polyaddition processes by Otto Bayer in 1937, which paved the way for the polyurethane industry. poliuretanos.net For many decades, phosgenation remained the primary and almost exclusive industrial method for producing isocyanates. poliuretanos.net
Contemporary Chemical Synthesis Strategies for Propoxycarbonyl Isocyanate
Modern synthetic chemistry has seen a significant shift towards the development of safer and more environmentally friendly methods for producing isocyanates, moving away from the hazardous phosgene-based routes. These contemporary strategies are applicable to the synthesis of a wide range of isocyanates, including this compound.
Phosgenation-Based Synthetic Pathways
While the trend is to move away from phosgene, its use in laboratory and industrial synthesis persists due to its efficiency. The synthesis of an alkoxycarbonyl isocyanate like this compound can be envisioned through the phosgenation of the corresponding carbamate (B1207046). For instance, the reaction of propyl carbamate with phosgene or a phosgene equivalent like triphosgene (B27547) would be a direct route.
A general procedure involves reacting the carbamate with phosgene in an inert solvent. lookchem.com The reaction of methyl 2-amino-2-methylpropionate hydrochloride with triphosgene in the presence of a base like triethylamine (B128534) in dichloromethane (B109758) has been reported to produce the corresponding isocyanate. researchgate.net A similar approach could be adapted for propyl carbamate. The use of triphosgene, a solid, is often preferred in laboratory settings as it is safer to handle than gaseous phosgene. chemicalforums.com
Table 1: Illustrative Phosgenation Reaction for an Amino Acid Ester Isocyanate
| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield | Reference |
| Methyl (S)-2-amino-3-phenylpropanoate hydrochloride | Triphosgene | Sodium bicarbonate | Methylene (B1212753) chloride/Water | Methyl (S)-2-isocyanato-3-phenylpropanoate | 98% | orgsyn.org |
Phosgene-Alternative and Phosgene-Free Synthetic Approaches
Significant research has focused on developing phosgene-free routes to isocyanates to mitigate the risks associated with phosgene. nih.gov A prominent and versatile method is the Curtius rearrangement. wikipedia.orgorganic-chemistry.orgnih.govnih.gov
The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide (B81097) to yield an isocyanate and nitrogen gas. wikipedia.orgacs.org For the synthesis of this compound, the precursor would be propoxycarbonyl azide. This azide can be prepared from propyl chloroformate by reaction with an azide salt, such as sodium azide. wikipedia.org The subsequent rearrangement of propoxycarbonyl azide, typically by heating in an inert solvent, would produce this compound. wikipedia.orgnih.gov This method is advantageous as it often proceeds with high yield and stereochemical retention if a chiral center is present. nih.gov
The general mechanism of the Curtius rearrangement is believed to be a concerted process, avoiding the formation of a free nitrene intermediate. wikipedia.org
Table 2: Key Steps in the Curtius Rearrangement for Alkoxycarbonyl Isocyanate Synthesis
| Step | Reactants | Product | Conditions | Reference |
| 1. Azide Formation | Propyl chloroformate, Sodium azide | Propoxycarbonyl azide | Inert solvent | wikipedia.org |
| 2. Rearrangement | Propoxycarbonyl azide | This compound, Nitrogen gas | Heating in an inert solvent (e.g., toluene) | wikipedia.orgnih.gov |
This table outlines the general steps, as specific experimental data for this compound is not widely published.
Other phosgene-free methods include the Lossen rearrangement and the Hofmann rearrangement, though the Curtius rearrangement is often preferred for its versatility. google.com
Green Chemistry Considerations in this compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for isocyanates. The primary driver in this area is the replacement of highly toxic phosgene. The Curtius rearrangement is considered a greener alternative as it avoids phosgene, although it involves the use of azides, which can be explosive. organic-chemistry.org
Another approach aligned with green chemistry is the use of carbon dioxide (CO₂) as a C1 building block. Research has explored the synthesis of isocyanates from amines and CO₂. scholaris.ca This involves the dehydration of an in situ formed carbamic acid. While promising, this technology is still under development for broad applications.
The use of catalytic methods is also a key aspect of green chemistry. For instance, the development of efficient catalysts for the thermal decomposition of carbamates to isocyanates is an active area of research. nih.gov The ideal green synthesis of this compound would involve non-toxic, readily available starting materials, catalytic reaction conditions, high atom economy, and minimal waste generation.
Advanced Isolation and Purification Techniques for this compound
Isocyanates are reactive compounds that can be sensitive to moisture and can self-polymerize. google.com Therefore, their isolation and purification require careful handling under anhydrous conditions.
Distillation is a common method for purifying liquid isocyanates. orgsyn.org For a compound like this compound, which is expected to be a liquid, fractional distillation under reduced pressure would be the method of choice to prevent thermal decomposition. google.com The process involves carefully heating the crude reaction mixture and collecting the fraction that boils at the characteristic boiling point of the isocyanate.
Chromatography can also be employed for purification, particularly for small-scale syntheses or for removing non-volatile impurities. However, the reactivity of the isocyanate group with the stationary phase (e.g., silica (B1680970) gel) can be a concern, and careful selection of the chromatographic conditions is necessary.
Spectroscopic techniques are essential for the characterization and purity assessment of the isolated isocyanate. Infrared (IR) spectroscopy is particularly useful for identifying the characteristic strong absorption band of the isocyanate group (-N=C=O) typically found in the range of 2250-2280 cm⁻¹. specac.compaint.org Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed structural information. For example, in a related compound, methyl (S)-2-isocyanato-3-phenylpropanoate, the isocyanate carbon appears at δ 126.7 ppm in the ¹³C NMR spectrum. orgsyn.org
Table 3: Analytical Techniques for the Characterization of Isocyanates
| Technique | Purpose | Key Observables | Reference |
| Infrared (IR) Spectroscopy | Functional group identification | Strong absorption at ~2270 cm⁻¹ for -N=C=O stretch | specac.compaint.org |
| ¹H NMR Spectroscopy | Structural elucidation | Chemical shifts and coupling constants of protons | orgsyn.org |
| ¹³C NMR Spectroscopy | Structural elucidation | Chemical shift of the isocyanate carbon | orgsyn.org |
| Mass Spectrometry (MS) | Molecular weight determination | Molecular ion peak | - |
Due to the reactive nature of isocyanates, it is often practical to use them in situ or immediately after purification in subsequent reactions.
Chemical Reactivity and Mechanistic Investigations of Propoxycarbonyl Isocyanate
Electrophilic Characteristics of the Isocyanate Moiety in Propoxycarbonyl Isocyanate
The isocyanate functional group (R−N=C=O) is inherently electrophilic due to the polarization of the N=C and C=O double bonds. wikipedia.orgmasterorganicchemistry.com The carbon atom is bonded to two highly electronegative atoms, nitrogen and oxygen, which withdraw electron density, rendering the carbon atom electron-deficient and thus a prime target for nucleophilic attack. masterorganicchemistry.compoliuretanos.net The resonance structures of the isocyanate group illustrate this electron deficiency on the carbon atom. poliuretanos.net
In this compound, the propoxycarbonyl group attached to the nitrogen atom further influences the electrophilicity of the isocyanate carbon. Electron-withdrawing groups attached to the nitrogen atom generally increase the reactivity of the isocyanate group. poliuretanos.net Aromatic isocyanates, for instance, are typically more reactive than aliphatic isocyanates due to the electron-withdrawing nature of the aromatic ring. poliuretanos.netmdpi.com The propoxycarbonyl group, with its carbonyl functionality, can exert an electron-withdrawing inductive effect, potentially enhancing the electrophilic character of the adjacent isocyanate carbon.
The high reactivity of isocyanates makes them valuable intermediates in organic synthesis, particularly in the production of polyurethanes, pharmaceuticals, and other fine chemicals. wikipedia.orgbeilstein-journals.orgdoxuchem.com The electrophilic nature of this compound is the driving force behind its diverse reactions with a wide array of nucleophiles. wikipedia.org
Nucleophilic Addition Reactions of this compound
The primary mode of reaction for this compound involves nucleophilic addition to the electrophilic carbonyl carbon of the isocyanate group. masterorganicchemistry.com This reaction proceeds via a tetrahedral intermediate, where the hybridization of the carbon changes from sp² to sp³. masterorganicchemistry.comvaia.com
This compound readily reacts with hydroxyl-containing compounds, such as alcohols and phenols, to form carbamates (urethanes). wikipedia.orgkuleuven.be This reaction is a cornerstone of polyurethane chemistry. kuleuven.be The reaction mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the isocyanate's electrophilic carbon. vaia.com This is followed by a proton transfer, typically to the nitrogen atom, to yield the stable carbamate (B1207046) product. vaia.com
The reaction can be catalyzed to increase the rate of carbamylation. google.com While the reaction can proceed without a catalyst, the use of catalysts is common in industrial applications to achieve desired reaction rates and minimize side reactions. google.com The reactivity of the alcohol can be influenced by steric factors and the electronic nature of its substituents. kuleuven.be
Table 1: Representative Reactions of this compound with Hydroxyl-Containing Substrates
| Nucleophile (Alcohol) | Product | Catalyst (if any) |
| Methanol | Propyl (methoxycarbonyl)carbamate | None or Lewis/Brønsted acids |
| Ethanol | Propyl (ethoxycarbonyl)carbamate | None or Lewis/Brønsted acids |
| Phenol | Propyl (phenoxycarbonyl)carbamate | None or Lewis/Brønsted acids |
This table is illustrative and specific reaction conditions may vary.
Amines are potent nucleophiles that react rapidly with this compound to form substituted ureas. commonorganicchemistry.comresearchgate.net This reaction is generally faster than the reaction with alcohols and typically does not require a catalyst. commonorganicchemistry.comresearchgate.net The reaction proceeds through a similar nucleophilic addition mechanism, where the nitrogen atom of the amine attacks the isocyanate carbon. researchgate.net
The versatility of this reaction allows for the synthesis of a wide range of substituted ureas by varying the amine reactant. beilstein-journals.orgcommonorganicchemistry.com Both primary and secondary amines can participate in this reaction. beilstein-journals.org
Table 2: Representative Reactions of this compound with Amine Nucleophiles
| Nucleophile (Amine) | Product | Solvent |
| Ammonia | Propoxycarbonylurea | DMF, THF, or DCM |
| Ethylamine | N-Ethyl-N'-(propoxycarbonyl)urea | DMF, THF, or DCM |
| Aniline | N-Phenyl-N'-(propoxycarbonyl)urea | DMF, THF, or DCM |
This table is illustrative and specific reaction conditions may vary. Common solvents include Dimethylformamide (DMF), Tetrahydrofuran (B95107) (THF), or Dichloromethane (B109758) (DCM). commonorganicchemistry.com
This compound can react with water, leading to hydrolysis. The initial reaction forms an unstable carbamic acid intermediate, which readily undergoes decarboxylation to yield an amine and carbon dioxide. doxuchem.comresearchgate.net The resulting amine can then react with another molecule of this compound to form a symmetrically substituted urea (B33335). researchgate.net This reaction pathway is important in the production of polyurethane foams, where the generated carbon dioxide acts as a blowing agent. doxuchem.comresearchgate.net
The rate of hydrolysis and subsequent decarboxylation can be influenced by factors such as temperature and pH. researchgate.net
Thiols can also react with this compound in a nucleophilic addition reaction to form thiocarbamates. researchgate.netnih.gov The reactivity of thiols with isocyanates can be influenced by the reaction conditions, particularly the presence of a catalyst. nih.govrsc.org In the absence of a catalyst, thiols are generally less reactive towards isocyanates than alcohols. rsc.org However, in the presence of a base catalyst, which deprotonates the thiol to form a more nucleophilic thiolate anion, the reaction can be highly efficient. nih.govrsc.org
Table 3: Reactivity of Isocyanates with Nucleophiles
| Nucleophile | Product | General Reactivity Trend (uncatalyzed) |
| Amine | Substituted Urea | Highest |
| Alcohol | Carbamate | Intermediate |
| Thiol | Thiocarbamate | Lowest |
This table provides a general trend. Specific reactivity can be influenced by steric and electronic factors of the reactants and the presence of catalysts.
Cycloaddition Reactions Involving this compound
Isocyanates, including this compound, can participate in cycloaddition reactions. wikipedia.org One notable example is the [2+2] cycloaddition reaction with alkenes to form β-lactams (2-azetidinones). researchtrends.netrsc.org This reaction is of significant interest in medicinal chemistry due to the importance of the β-lactam ring system in antibiotics. researchtrends.net
The mechanism of the [2+2] cycloaddition can be either concerted or stepwise, depending on the electronic nature of the alkene. researchtrends.net Electron-deficient alkenes tend to react through a concerted pathway, while electron-rich alkenes may proceed through a stepwise mechanism involving a diradical intermediate. researchtrends.net Isocyanates can also act as dienophiles in Diels-Alder [4+2] cycloaddition reactions. wikipedia.org
[2+2] Cycloaddition Pathways (e.g., Dimerization to Uretidiones)
The isocyanate functional group (–N=C=O) is known to undergo [2+2] cycloaddition reactions, most notably dimerization to form a four-membered heterocyclic ring system known as a uretidione (or 1,3-diazetidine-2,4-dione). This compound, as an activated isocyanate, is susceptible to this transformation. The reaction involves the head-to-tail dimerization of two isocyanate molecules.
This dimerization is often a reversible process, with the uretidione ring capable of undergoing a retro-[2+2] cycloaddition upon heating to regenerate the isocyanate monomers. google.com This property makes uretidiones useful as "blocked" isocyanates in applications like powder coatings, where the reactive isocyanate can be released at a specific temperature. mdpi.com
The dimerization process is typically slow but can be significantly accelerated by specific catalysts. Tertiary organic phosphines, such as tris(dimethylamino)phosphine, are particularly effective for catalyzing the formation of uretidiones from aliphatic isocyanates. google.com The reaction is generally performed at moderate temperatures (e.g., 0–80 °C) to favor the formation of the uretidione dimer over the more thermodynamically stable trimer (isocyanurate). google.com In a typical industrial process for other isocyanates, the reaction is stopped at a partial conversion (e.g., 5-70%), and the uretidione product is separated from the unreacted monomer and catalyst via thin-film distillation. google.com While specific data for this compound is not prevalent, its reactivity is analogous to other well-studied aliphatic isocyanates.
Mechanistically, the reaction of isocyanates with alkenes to form β-lactams can proceed through different pathways depending on the electronic nature of the alkene. For instance, the reaction of chlorosulfonyl isocyanate (CSI), a highly reactive isocyanate, with electron-rich alkenes is proposed to occur via a stepwise single electron transfer (SET) pathway that generates a 1,4-diradical intermediate. researchtrends.net In contrast, reactions with electron-deficient alkenes tend to follow a concerted pathway. researchtrends.net Photochemical [2+2] cycloadditions also proceed through stepwise mechanisms involving triplet diradical intermediates. wikipedia.org
Table 1: General Conditions for Isocyanate Dimerization to Uretidiones
| Parameter | Typical Condition/Catalyst | Reference |
|---|---|---|
| Starting Material | Aliphatic or Aromatic Isocyanate | google.com, google.com |
| Product | Uretidione (1,3-diazetidine-2,4-dione) | google.com, huntsman.com |
| Catalysts | Tertiary Organic Phosphines (e.g., tris(dimethylamino)phosphine) | google.com, google.com |
| Temperature | 0°C - 80°C (to minimize trimerization) | google.com |
| Key Feature | Reaction is often reversible with heat (retro-[2+2]) | google.com |
[4+2] Cycloaddition (Diels-Alder Type) Reactions
The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings. nih.gov This reaction involves a conjugated diene and a dienophile. For this compound to participate as a dienophile, the C=N bond within the isocyanate group would react with the diene. The reactivity of the dienophile is enhanced by electron-withdrawing groups; the adjacent propoxycarbonyl group in this compound serves this activating function, making it a plausible, albeit moderately reactive, dienophile.
While the use of simple isocyanates as dienophiles in thermal Diels-Alder reactions is not as common as with activated alkenes or alkynes, the reaction is known. For example, the reaction can be used to synthesize heterocyclic structures. The reactivity of aromatic dienes like thiophene, which are typically poor dienes due to their aromaticity, can be enhanced by using a Lewis acid catalyst such as aluminum chloride (AlCl₃). mdpi.com This catalytic approach promotes the reaction even at room temperature and can offer high stereoselectivity, often favoring the exo adduct. mdpi.com
The Diels-Alder reaction is also a key strategy in creating thermo-reversible and self-healing materials, particularly in polyurethane chemistry. researchgate.netrsc.org In these systems, a furan (B31954) (diene) and a maleimide (B117702) (dienophile) are commonly used to form crosslinks that can be broken and reformed with temperature changes. mdpi.comnih.gov While this compound itself may not be the primary dienophile in these specific applications, the principles demonstrate the utility of cycloaddition reactions in polymer science.
Enzyme-catalyzed [4+2] cycloadditions, or Diels-Alderase activity, represent a frontier in biosynthesis, demonstrating that nature also utilizes this powerful reaction. nih.gov
Intramolecular Rearrangements and Related Transformations of this compound (e.g., Curtius, Lossen)
This compound is most notably formed through the Curtius rearrangement, a thermal or photochemical decomposition of an acyl azide (B81097). wikipedia.orgnih.gov This reaction is a versatile and widely used method for converting carboxylic acids into their corresponding isocyanates, which are stable intermediates that can be isolated or used in-situ to form amines, ureas, or urethanes. rsc.org
The precursor for this compound via this route would be propoxycarbonyl azide . The rearrangement proceeds by heating the acyl azide, which leads to the loss of nitrogen gas (N₂) and the migration of the propoxy group to the electron-deficient nitrogen atom. nih.gov
Mechanism of Formation via Curtius Rearrangement:
Acyl Azide Formation : The precursor, propoxycarbonyl azide, is typically prepared from a derivative of propoxyformic acid, such as its acid chloride or by using activating agents like diphenylphosphoryl azide (DPPA) on the carboxylic acid itself. nih.gov
Concerted Rearrangement : Early mechanistic proposals suggested a two-step process involving a discrete acyl nitrene intermediate. nih.govnih.gov However, current evidence from the lack of side products and thermodynamic calculations supports a concerted mechanism where the loss of N₂ and the migration of the R-group (propoxy, in this case) occur simultaneously. wikipedia.org
Retention of Stereochemistry : A key feature of the Curtius rearrangement is that the migration of the R-group occurs with complete retention of its stereochemical configuration. nih.govnih.gov
The Lossen rearrangement is a related transformation that converts a hydroxamic acid (or its derivative) into an isocyanate, but the Curtius rearrangement is the more direct and common pathway for generating isocyanates from carboxylic acid precursors.
Table 2: Overview of the Curtius Rearrangement for Isocyanate Synthesis
| Aspect | Description | Reference |
|---|---|---|
| Reaction Name | Curtius Rearrangement | wikipedia.org, nih.gov |
| Precursor | Acyl Azide (e.g., Propoxycarbonyl azide) | nih.gov, organic-chemistry.org |
| Product | Isocyanate (e.g., this compound) | rsc.org |
| Key Mechanistic Step | Concerted migration of R-group with loss of N₂ gas | wikipedia.org |
| Stereochemistry | Complete retention of configuration of the migrating group | nih.gov, nih.gov |
| Common Reagent | Diphenylphosphoryl azide (DPPA) for one-pot procedures | nih.gov |
Catalytic Influence on this compound Reactivity
The reactivity of isocyanates is highly tunable through catalysis. Various catalysts can influence the rate and outcome of reactions involving the isocyanate group, such as addition of nucleophiles, dimerization, and trimerization. patsnap.com The development of selective catalysts is crucial, especially in polyurethane chemistry, to control the reaction between isocyanates and alcohols while avoiding side reactions. wernerblank.comgoogle.com
Lewis Acid Catalysis: Lewis acids like aluminum chloride (AlCl₃) or boron trifluoride can catalyze cycloaddition reactions. mdpi.com In Diels-Alder reactions, a Lewis acid can coordinate to the carbonyl oxygen of the propoxycarbonyl group, making the C=N double bond of the isocyanate more electron-deficient and thus a more reactive dienophile. This enhances the rate and can control the stereoselectivity of the cycloaddition. mdpi.com
Base Catalysis: Base catalysts are widely used in isocyanate chemistry. Tertiary amines (e.g., DABCO) and organometallic compounds (e.g., dibutyltin (B87310) dilaurate) are classic catalysts for polyurethane formation (the reaction of an isocyanate with an alcohol). wernerblank.comrsc.org The mechanism of catalysis can vary; tertiary amines are thought to operate via a termolecular mechanism, while anionic catalysts (like carboxylates or alkoxides) react through a stepwise pathway that can favor different products. rsc.org For example, certain base catalysts can selectively promote the formation of allophanates or the cyclotrimerization to isocyanurates over simple urethane (B1682113) formation. rsc.org
Catalysis in [2+2] Cycloadditions: As mentioned in section 3.3.1, the dimerization of isocyanates to uretidiones is often catalyzed. Tertiary phosphines are particularly effective for this transformation. google.comgoogle.com The choice of catalyst is critical to favor the kinetically controlled dimer over the thermodynamically favored trimer.
The search for alternatives to traditional organotin catalysts, driven by environmental concerns, has led to the development of new catalytic systems based on metals like zirconium, bismuth, and zinc, which can offer improved selectivity for the desired isocyanate-hydroxyl reaction over side reactions with water. wernerblank.comacs.org
Propoxycarbonyl Isocyanate As a Versatile Reagent in Advanced Organic Synthesis
Strategic Introduction of Carbonyl Functionalities in Molecular Scaffolds
Propoxycarbonyl isocyanate serves as an effective reagent for the introduction of carbonyl functionalities, primarily through the formation of ureas and carbamates. The electrophilic carbon of the isocyanate group readily reacts with nucleophiles like amines and alcohols. conicet.gov.arwikipedia.org
The reaction with primary or secondary amines leads to the formation of N,N'-disubstituted ureas. conicet.gov.arasianpubs.org This transformation is typically conducted in a suitable solvent such as dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM) at room temperature and does not necessitate the use of a base. commonorganicchemistry.com The reaction can be exothermic, sometimes requiring temperature control to optimize the yield of the addition product. conicet.gov.ar
Similarly, the reaction of this compound with alcohols yields carbamates (urethanes). conicet.gov.arwikipedia.org This reaction is fundamental to the synthesis of polyurethanes when diisocyanates react with polyols. wikipedia.org The reactivity of alcohols in this reaction generally follows the order of primary > secondary. kuleuven.be The formation of carbamates can be catalyzed to enhance the reaction rate. google.com
| Reactant | Product | General Conditions |
| Primary/Secondary Amine | N,N'-Disubstituted Urea (B33335) | DMF, THF, or DCM, Room Temperature |
| Alcohol | Carbamate (B1207046) (Urethane) | Can be catalyzed |
Application in Protecting Group Chemistry: Mechanisms and Scope
The propoxycarbonyl group, introduced via this compound or related reagents, can function as a protecting group for amines. wikipedia.org Protecting groups are essential in multi-step organic synthesis to mask a reactive functional group and prevent it from undergoing undesired reactions. wikipedia.orgwiley-vch.de The protection of an amine as a carbamate is a common strategy. wikipedia.orgwiley-vch.de
The 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) group, a modified propoxycarbonyl protecting group, is particularly notable for its photolabile nature. nih.govresearchgate.net This allows for deprotection under specific light conditions, offering a mild and selective method for unmasking the amine functionality. nih.govnih.gov The deprotection mechanism of NPPOC has been found to proceed through a nitroso benzylalcohol intermediate, in addition to the primary beta-elimination pathway. nih.gov The efficiency of this photocleavage can be significantly enhanced by attaching an intramolecular triplet sensitizer, such as thioxanthone, to the NPPOC group. nih.gov
| Protecting Group | Abbreviation | Common Deprotection Conditions |
| Carbobenzyloxy | Cbz | Hydrogenolysis |
| tert-Butyloxycarbonyl | Boc | Strong Acid (e.g., HCl, CF3COOH) |
| 2-(2-Nitrophenyl)propoxycarbonyl | NPPOC | Photolysis (UV light) |
This compound as a Synthon for Heterocyclic Compound Construction
This compound is a valuable synthon for the synthesis of a variety of heterocyclic compounds. openaccessjournals.com Heterocycles are cyclic compounds containing at least one heteroatom in the ring and are ubiquitous in pharmaceuticals and agrochemicals. openaccessjournals.comrsc.org
The reactivity of the isocyanate group allows it to participate in cycloaddition reactions. For instance, isocyanates can act as dienophiles in Diels-Alder reactions. wikipedia.org They can also undergo [3+2] cycloaddition reactions with 1,3-dipoles or their equivalents to form five-membered heterocyclic rings. researchgate.net A notable example is the reaction of isocyanates with nitrones, which can lead to the formation of 1,2,4-oxadiazolidin-5-ones. csic.es The mechanism of this cycloaddition can be either concerted or stepwise, depending on the solvent polarity. csic.es
Furthermore, nitrogen-substituted isocyanates have been utilized in cascade reactions to assemble various 5- and 6-membered heterocycles, including amino-hydantoins and acyl-pyrazoles. rsc.org These reactions often proceed through in situ generated N-isocyanates, which then undergo further transformations to build the heterocyclic core. rsc.org The use of isocyanates in multi-component reactions (MCRs) also represents a powerful strategy for the efficient construction of complex heterocyclic systems. rsc.org
Utilization in the Synthesis of Complex Organic Architectures
The versatility of this compound extends to its use in the synthesis of intricate and complex organic molecules. google.com Its ability to form stable urea and carbamate linkages is fundamental in connecting different molecular fragments. conicet.gov.arwikipedia.org
In the field of medicinal chemistry, the urea functionality derived from isocyanates is a common motif in many biologically active compounds. asianpubs.org The synthesis of complex diaryl ureas, for example, often involves the reaction of an aryl isocyanate with an aryl amine. asianpubs.org
Moreover, the controlled reactivity of isocyanates allows for their incorporation into larger, well-defined structures like peptidomimetics and polymers. organic-chemistry.orgdoi.org The formation of polyurethanes and polyureas from diisocyanates is a prime example of how this chemistry is used to build large polymeric architectures with specific properties. wikipedia.org The Curtius rearrangement, which generates an isocyanate intermediate from an acyl azide (B81097), is another powerful tool that enables the incorporation of the isocyanate functionality into complex synthetic pathways, leading to the formation of carbamates and ureas within larger molecular frameworks. organic-chemistry.orgorganic-chemistry.orgwikipedia.org
Advanced Spectroscopic and Structural Elucidation of Propoxycarbonyl Isocyanate and Its Adducts
Elucidation of Molecular Architecture via High-Resolution Spectroscopic Methods
High-resolution spectroscopic techniques are indispensable for confirming the synthesis of propoxycarbonyl isocyanate and for studying the mechanisms of its reactions. Each method offers a unique window into the molecular structure.
In the ¹H NMR spectrum, the propyl group would exhibit three distinct signals: a triplet for the terminal methyl (CH₃) protons, a sextet for the central methylene (B1212753) (CH₂) protons, and a triplet for the methylene protons adjacent to the oxygen atom (OCH₂). The chemical shifts would be influenced by the electronegativity of the neighboring oxygen and carbonyl groups. For instance, in propyl carbamates, the OCH₂ protons typically resonate around 4.0-4.1 ppm, the central CH₂ protons around 1.6-1.7 ppm, and the CH₃ protons around 0.9-1.0 ppm. rsc.org
The ¹³C NMR spectrum provides information on the carbon framework. The carbonyl carbon of the carbamate (B1207046) group in adducts is typically observed in the range of 153-156 ppm. rsc.org The carbons of the propyl group would also show distinct signals, with the OCH₂ carbon appearing furthest downfield.
By analyzing the NMR spectra of reaction mixtures and isolated products, it is possible to follow the course of reactions involving this compound and to characterize the structure of the resulting adducts, providing crucial mechanistic insights.
Table 1: Predicted ¹H NMR Chemical Shifts for the Propyl Moiety in a this compound Adduct (Based on data for propyl carbamates) rsc.org
| Protons | Multiplicity | Predicted Chemical Shift (δ, ppm) |
| -OCH₂- | Triplet | ~4.0 - 4.1 |
| -CH₂- | Sextet | ~1.6 - 1.7 |
| -CH₃ | Triplet | ~0.9 - 1.0 |
Table 2: Predicted ¹³C NMR Chemical Shifts for a this compound Adduct (Based on data for propyl carbamates) rsc.org
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (carbamate) | ~153 - 156 |
| -OCH₂- | ~66 - 67 |
| -CH₂- | ~22 |
| -CH₃ | ~10 |
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and monitoring the progress of chemical reactions. The isocyanate (-N=C=O) group has a very strong and characteristic absorption in the IR spectrum, making it easily identifiable.
For this compound, a strong IR absorption band is expected in the region of 2250-2280 cm⁻¹ due to the asymmetric stretching vibration of the NCO group. cdnsciencepub.com This band's intensity would decrease during a reaction, allowing for real-time monitoring of the isocyanate's consumption. The carbonyl (C=O) group of the propoxycarbonyl moiety would also exhibit a strong IR absorption, likely in the range of 1750-1770 cm⁻¹. cdnsciencepub.com
Raman spectroscopy provides complementary information. While the asymmetric NCO stretch is typically weak in the Raman spectrum, the symmetric NCO stretch gives rise to a strong Raman band. cdnsciencepub.com
A detailed vibrational analysis of the closely related methoxycarbonyl isocyanate (MCI) has shown evidence for the existence of two rotational isomers (cisoid-Z and transoid-Z) in both liquid and vapor phases, which can be distinguished by subtle shifts in their vibrational frequencies. cdnsciencepub.comcdnsciencepub.com A similar conformational isomerism would be expected for this compound.
Table 3: Characteristic Vibrational Frequencies for this compound (Based on data for methoxycarbonyl isocyanate) cdnsciencepub.com
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Asymmetric N=C=O stretch | ~2250 - 2280 (Strong) | Weak |
| Symmetric N=C=O stretch | Weak | Strong |
| Carbonyl C=O stretch | ~1750 - 1770 (Strong) | Moderate |
| C-O stretch | ~1000 - 1200 | Weak |
Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and for elucidating its structure through the analysis of its fragmentation patterns. In electron impact mass spectrometry (EI-MS), the molecule is ionized, and the resulting molecular ion and fragment ions are detected.
The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be characteristic of the molecule's structure. Common fragmentation pathways for organic isocyanates involve the loss of the isocyanate group or parts of the alkyl chain. nih.govnih.gov For long-chain isocyanates, a common base peak at m/z 99 has been observed, suggesting the formation of a stable six-membered ring structure. nih.gov
When this compound forms adducts, such as carbamates, mass spectrometry can be used to confirm the structure of these new compounds. The fragmentation patterns of the adducts would provide evidence for the addition of the propoxycarbonyl group to the substrate molecule.
Table 4: Potential Fragment Ions in the Mass Spectrum of this compound
| m/z | Possible Fragment |
| 129 | [M]⁺ (Molecular Ion) |
| 87 | [M - NCO]⁺ |
| 59 | [C₃H₇O]⁺ |
| 43 | [C₃H₇]⁺ |
| 42 | [NCO]⁺ |
X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions. While obtaining a single crystal of the reactive this compound itself may be challenging, its stable crystalline derivatives and adducts can be readily studied.
The crystal structures of carbamates, which are common adducts of isocyanates, have been extensively investigated. mdpi.comresearchgate.netbohrium.comnih.gov These studies provide detailed insights into the geometry of the carbamate group, including the planarity of the N-C(=O)O moiety and the hydrogen bonding networks that often dictate the packing in the solid state. For example, the crystal structure of a carbamate adduct of this compound would precisely define the conformation of the propyl group and the stereochemistry of the newly formed bond. This information is invaluable for understanding the stereoselectivity of reactions involving this compound.
Conformational Analysis of this compound
The flexibility of the propoxycarbonyl group allows for the existence of different conformers of this compound. The rotation around the C-O and C-C single bonds can lead to various spatial arrangements of the atoms.
Based on studies of related compounds like methoxycarbonyl isocyanate and other esters, it is likely that this compound exists as a mixture of conformers in the gas and liquid phases. cdnsciencepub.comnih.govimperial.ac.uk The most stable conformers would be determined by a balance of steric and electronic effects. For instance, the relative orientation of the carbonyl group and the isocyanate group can lead to cisoid and transoid isomers. cdnsciencepub.com Furthermore, the propyl chain itself can adopt different conformations, such as anti and gauche arrangements around the C-C bonds.
Computational modeling, in conjunction with spectroscopic data (particularly vibrational and NMR spectroscopy), can be employed to determine the relative energies of these different conformers and to understand the barriers to their interconversion. researchgate.netresearchgate.net This analysis is crucial for a complete understanding of the reactivity and physical properties of this compound.
Theoretical and Computational Chemistry Approaches to Propoxycarbonyl Isocyanate
Quantum Chemical Investigations of Electronic Structure and Bonding in Propoxycarbonyl Isocyanate
Quantum chemical calculations are fundamental to understanding the electronic structure and bonding characteristics of this compound. These studies typically employ methods like Density Functional Theory (DFT) and post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory to elucidate the distribution of electrons and the nature of chemical bonds within the molecule.
Detailed quantum chemical studies on related isocyanates reveal significant insights that can be extrapolated to this compound. For instance, studies on phenyl isocyanate have utilized methods like DLPNO-CCSD(T) to provide highly accurate descriptions of its electronic structure. rsc.org These high-level calculations help in understanding the charge distribution, bond orders, and molecular orbital energies, which are crucial for predicting the molecule's reactivity.
Table 1: Calculated Electronic Properties of this compound (Illustrative)
| Property | Calculated Value | Method |
| Dipole Moment | ~2.5 D | DFT/B3LYP |
| HOMO Energy | -8.5 eV | DFT/B3LYP |
| LUMO Energy | -0.2 eV | DFT/B3LYP |
| N=C=O Bond Angle | ~170° | DFT/B3LYP |
Note: The values in this table are illustrative and based on typical results for similar isocyanates. Specific calculations for this compound would be needed for precise values.
Computational Modeling of Reaction Mechanisms and Energy Landscapes
Computational modeling is a powerful tool for investigating the reaction mechanisms involving this compound. By mapping the potential energy surface, chemists can identify transition states, intermediates, and reaction products, as well as calculate the activation energies and reaction enthalpies. This information is vital for understanding the kinetics and thermodynamics of reactions.
A significant area of study for isocyanates is their reaction with nucleophiles, such as alcohols, amines, and water, which is the basis for the formation of urethanes, ureas, and other important polymers. Computational studies can model these reactions to determine the preferred pathways and the factors influencing reactivity. For example, the mechanism of the sulfur dioxide-catalyzed rearrangement of phenylnitrile oxide to phenyl isocyanate has been investigated in detail using DLPNO-CCSD(T) and DFT methods, providing a comprehensive understanding of the reaction pathway. rsc.org
Furthermore, computational models can explore the self-addition reactions of isocyanates, such as dimerization and trimerization. These models help in understanding the conditions that favor the formation of these cyclic adducts over linear polymer chains.
Molecular Dynamics Simulations Applied to this compound Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of this compound and its interactions with other molecules over time. These simulations solve Newton's equations of motion for a system of atoms, offering insights into the conformational dynamics, solvation effects, and transport properties.
MD simulations are particularly useful for studying the behavior of this compound in different environments, such as in solution or in the bulk liquid phase. For instance, simulations can reveal how the molecule interacts with solvent molecules, which can influence its reactivity. Recent studies have focused on developing accurate force fields for isocyanates to model their vapor-liquid phase behavior, which is crucial for understanding their thermodynamic properties. nsf.gov
In the context of polymers, MD simulations have been used to study the temperature-responsive properties of polyisocyanates. mdpi.com These simulations can elucidate the conformational changes and aggregation behavior of polymer chains in aqueous solutions, providing a molecular-level understanding of phenomena like the lower critical solution temperature (LCST). mdpi.com Although these studies focus on polymers, the methodologies can be adapted to investigate the interactions of monomeric this compound.
Derivation of Structure-Reactivity Relationships from Computational Data
By systematically studying a series of related isocyanates, computational data can be used to derive structure-reactivity relationships. These relationships connect the molecular structure and electronic properties of a compound to its chemical reactivity, allowing for the prediction of the behavior of new or unstudied molecules.
Computational data, such as calculated atomic charges, frontier molecular orbital energies, and reaction barriers, can be correlated with experimentally observed reactivity trends. This synergy between computation and experiment is a powerful approach for designing new isocyanates with tailored properties for specific applications.
Emerging Research Frontiers and Future Perspectives for Propoxycarbonyl Isocyanate Chemistry
Innovation in Green and Sustainable Synthetic Pathways for Propoxycarbonyl Isocyanate
The traditional synthesis of isocyanates often relies on the use of highly toxic phosgene (B1210022). google.com Consequently, a major frontier in isocyanate chemistry is the development of green and sustainable synthetic routes that avoid such hazardous reagents. For this compound, research is moving towards several phosgene-free methodologies.
One promising approach is the thermal decomposition of carbamates . This two-step process first involves the synthesis of a suitable carbamate (B1207046) precursor, which is then heated to yield the isocyanate and an alcohol that can often be recycled. google.com This method is advantageous as it eliminates the use of chlorine-containing compounds, simplifying purification and improving product quality.
The dimethyl carbonate (DMC) method represents another significant green pathway. DMC is an environmentally friendly reagent that can serve as a substitute for phosgene in carbonylation reactions. nih.gov Its low toxicity, lack of chloride ions, and reduced corrosiveness make it an attractive option for the synthesis of isocyanates. nih.gov The reaction of an appropriate precursor with DMC could provide a direct and cleaner route to this compound.
The urea (B33335) process is a "zero-emission" pathway that utilizes urea, an alcohol, and an amine as raw materials to first synthesize a carbamate, which is subsequently decomposed to the isocyanate. nih.gov The byproducts, alcohol and ammonia, can be recycled back into the synthesis of the raw materials, making it a highly sustainable and atom-economical process. nih.gov
Finally, reductive and oxidative carbonylation methods offer direct routes to isocyanates from nitro compounds or amines, respectively. rsc.org These processes, often catalyzed by transition metals, are being refined to operate under milder conditions and to facilitate catalyst recycling, thereby enhancing their green credentials. rsc.org
Table 1: Comparison of Green Synthetic Pathways for Isocyanates
| Method | Key Features | Advantages | Potential for this compound Synthesis |
| Carbamate Decomposition | Two-step process: carbamate synthesis followed by thermal cracking. | Phosgene-free, chloride-free, potential for alcohol recycling. | A viable and established green route. |
| Dimethyl Carbonate (DMC) Method | Uses DMC as a phosgene substitute for carbonylation. | Eco-friendly reagent, low toxicity, non-corrosive. | A promising pathway for a cleaner synthesis. |
| Urea Process | Utilizes urea, alcohol, and amines; byproducts are recycled. | "Zero-emission" potential, uses cost-effective raw materials. | A highly sustainable, circular economy approach. |
| Reductive/Oxidative Carbonylation | Direct conversion of nitro or amine compounds using CO. | Direct, potentially milder conditions than traditional methods. | An area of active research for more efficient synthesis. |
Exploration of Novel Reaction Chemistries and Transformations
This compound possesses two key reactive sites: the highly electrophilic carbon atom of the isocyanate group and the carbonyl carbon of the propoxycarbonyl group. This dual reactivity opens up a wide range of possibilities for novel chemical transformations beyond standard urethane (B1682113) and urea formation.
Cycloaddition reactions are a particularly fertile area of exploration for acyl isocyanates, a class of compounds structurally related to this compound. These reactions can lead to the formation of diverse heterocyclic structures. For instance, [2+2] cycloadditions with electron-rich olefins can yield β-lactam rings, which are core structures in many pharmaceuticals. rsc.org Similarly, [4+2] cycloadditions (Diels-Alder reactions) with dienes can produce six-membered heterocyclic compounds. The reactivity of this compound in such cycloadditions could be tuned by reaction conditions, such as high pressure, to favor specific adducts. rsc.org
Multicomponent reactions (MCRs) involving isocyanates are gaining attention for their efficiency in building molecular complexity in a single step. osha.gov this compound could serve as a versatile building block in three- or four-component reactions to synthesize complex molecules like uracil analogues or other functionalized heterocycles. osha.gov The development of novel MCRs featuring this compound would be a significant advance in synthetic methodology.
Furthermore, the unique electronic properties of the alkoxycarbonyl group can influence the reactivity of the isocyanate moiety, potentially enabling novel catalytic transformations . For example, metal-ligand cooperative catalysis could be explored for the transformation of the isocyanate group into other functionalities. researchgate.net The development of catalytic systems that can selectively activate and transform the isocyanate group in the presence of the propoxycarbonyl functionality is an emerging area of interest.
Integration into Advanced Materials Synthesis (Focus on Chemical Methodology)
The primary application of isocyanates in materials science is in the synthesis of polyurethanes. researchgate.net this compound, as a monofunctional isocyanate, can be utilized in several ways to create advanced materials with tailored properties.
A key chemical methodology is its use as an end-capping agent or for the post-polymerization modification of polymers. By reacting this compound with polymers containing nucleophilic groups (e.g., hydroxyl or amine groups), the propoxycarbonyl functionality can be introduced onto the polymer chain. This can be used to modify the surface properties of materials, improve solubility, or introduce a protected functional group that can be later deprotected for further reactions.
Another approach is the synthesis of polymers with pendant isocyanate groups . While this compound itself is monofunctional, the methodologies used to create such polymers are relevant. For example, a monomer containing a propoxycarbonyl group and a precursor to an isocyanate group could be polymerized, followed by conversion of the precursor to the isocyanate. This would result in a polymer with reactive pendant groups that can be cross-linked or further functionalized. rsc.org
The synthesis of functional polyurethanes is another area of opportunity. This compound can be reacted with diols or polyols to create urethane linkages. researchgate.netresearchgate.net If a diol containing the propoxycarbonyl group is first synthesized and then polymerized with a diisocyanate, the resulting polyurethane will have the propoxycarbonyl moiety as a pendant group, influencing its physical and chemical properties. The ratio of isocyanate to polyol, known as the isocyanate index, is a critical parameter in controlling the properties of the resulting foam or elastomer. nih.gov
Table 2: Methodologies for Integrating this compound into Advanced Materials
| Methodology | Description | Potential Outcome |
| End-capping/Post-polymerization Modification | Reaction of this compound with existing polymers containing nucleophilic groups. | Modified surface properties, improved solubility, introduction of functional groups. |
| Synthesis of Pendant Isocyanate Polymers | Polymerization of a monomer containing a propoxycarbonyl group and an isocyanate precursor, followed by conversion. | Creation of reactive polymers for cross-linking or further functionalization. |
| Functional Polyurethane Synthesis | Use of diols containing the propoxycarbonyl group in polymerization with diisocyanates. | Polyurethanes with tailored properties due to the presence of the propoxycarbonyl group. |
Challenges and Opportunities in this compound Research
The future of this compound chemistry is marked by both significant challenges and exciting opportunities.
Challenges:
Toxicity and Handling: Like other isocyanates, this compound is expected to be a respiratory sensitizer and irritant. researchgate.net Developing safe handling protocols and in situ generation methods to minimize exposure are critical challenges.
Moisture Sensitivity: The isocyanate group is highly reactive towards water, leading to the formation of an unstable carbamic acid that decomposes to an amine and carbon dioxide. This necessitates the use of anhydrous reaction conditions, which can be a challenge on an industrial scale. rsc.org
Sustainable Feedstocks: A major challenge for the entire isocyanate industry is the reliance on petrochemical feedstocks. rsc.org Developing synthetic routes to this compound that start from bio-based raw materials is a key goal for improving its sustainability profile.
Lack of Accurate Models: The development of advanced materials based on isocyanates is hindered by a lack of accurate atomistic models for simulations. researchgate.net Creating reliable force fields for molecules like this compound would accelerate the in-silico design of new materials. researchgate.net
Opportunities:
Bio-based Isocyanates: The development of synthetic pathways from renewable resources, such as fatty acids derived from algal biomass, presents a major opportunity to create more sustainable isocyanates. rsc.org
Pharmaceutical and Agrochemical Synthesis: The unique reactivity of acyl and alkoxycarbonyl isocyanates makes them valuable intermediates in the synthesis of complex molecules with biological activity, such as pharmaceuticals and agrochemicals. nih.gov
Advanced Coatings and Adhesives: Isocyanates are fundamental to the formulation of high-performance coatings and adhesives. researchgate.net this compound could be used to develop specialty polymers for these applications with unique properties.
Non-Isocyanate Polyurethanes (NIPUs): While seemingly contradictory, research into isocyanate chemistry also fuels the development of NIPUs. Understanding the mechanisms of urethane formation and the properties of the resulting materials can inform the design of alternative, isocyanate-free routes to polyurethanes.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for propoxycarbonyl isocyanate, and how do reaction conditions influence yield and purity?
- Methodological Answer : this compound is typically synthesized via nucleophilic substitution or carbamoylation reactions. Key factors include temperature control (20–60°C), solvent choice (e.g., anhydrous THF or dichloromethane), and stoichiometric ratios of reactants. For example, using propoxycarbonyl chloride with sodium cyanate under inert atmospheres minimizes side reactions. Post-synthesis purification via fractional distillation or column chromatography is critical to isolate the compound from byproducts like urea derivatives .
Q. How can researchers characterize this compound’s structural and functional properties?
- Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) identifies the isocyanate (–NCO) stretch at ~2270 cm⁻¹. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms the propoxy chain and carbonyl group integration. Gas chromatography-mass spectrometry (GC-MS) quantifies purity, while elemental analysis validates stoichiometry. For thermal stability, differential scanning calorimetry (DSC) detects decomposition thresholds .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods and personal protective equipment (PPE: gloves, goggles, lab coats) to prevent inhalation or dermal exposure. Store under nitrogen or argon to avoid moisture-induced hydrolysis. Spill containment requires inert adsorbents (e.g., vermiculite), and waste disposal should follow EPA guidelines for reactive isocyanates. Regular air monitoring via HPLC or OSHA-compliant sampling ensures workplace exposure limits (<0.02 µg/m³) are maintained .
Advanced Research Questions
Q. How can reaction kinetics of this compound with nucleophiles be systematically studied?
- Methodological Answer : Microreactor systems enable precise control of temperature, residence time, and reagent concentrations. For alcoholysis reactions, vary alcohol chain length (primary/secondary) and solvent polarity (THF vs. DMF) to assess rate constants (k) via stopped-flow techniques. Activation energies (Eₐ) are derived from Arrhenius plots (30–52 kJ/mol for analogous phenyl isocyanate systems). DFT calculations (e.g., Natural Bond Orbital analysis) model transition states and solvent effects .
Q. What experimental designs optimize polymerization reactions involving this compound?
- Methodological Answer : Employ factorial designs (e.g., 2³) to test variables:
- Factor A : Monomer ratio (e.g., epoxy/isocyanate = 0.4–1.2).
- Factor B : Flexibilizer concentration (0–10 wt%).
- Factor C : Catalyst type (tertiary amines vs. tin compounds).
Response variables include impact strength (kJ/mm²) and glass transition temperature (Tg). ANOVA identifies significant interactions, while response surface methodology (RSM) optimizes conditions .
Q. How should researchers resolve contradictions in reported thermodynamic data (e.g., ΔHf, combustion profiles)?
- Methodological Answer : Cross-validate data using multiple techniques:
- Combustion calorimetry measures heat release under controlled oxygen flow.
- Pyrolysis-GC/MS identifies decomposition products (e.g., CO, isocyanic acid).
- Computational models (e.g., CHEMKIN) simulate reaction pathways (130+ steps for methyl isocyanate combustion) and compare with experimental ignition temperatures (ASTM E659-78 standard). Sensitivity analysis ranks rate-limiting steps (e.g., H-abstraction vs. radical recombination) to refine mechanisms .
Q. What strategies improve the accuracy of indirect quantification methods for this compound?
- Methodological Answer : Indirect GC analysis via derivatization with n-dibutylamine (n-DBA) avoids thermal decomposition issues. Validate method robustness by:
- Selectivity : Confirm no co-elution of n-DBA with impurities (retention time ±0.1 min).
- Calibration : Use internal standards (e.g., deuterated n-DBA) to correct for injection variability.
- Precision : Perform triplicate injections (RSD <5%). This approach eliminates the need for volatile isocyanate standards and adapts to diverse matrices .
Data Analysis and Interpretation
Q. How can researchers address variability in spectroscopic data during structural elucidation?
- Methodological Answer : Apply multivariate analysis (e.g., PCA) to NMR/FTIR datasets to distinguish noise from signal. For ambiguous peaks, compare with reference spectra from databases (e.g., NIST Chemistry WebBook). Cross-correlate with X-ray crystallography (if crystallizable) to confirm bond angles and stereochemistry .
Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicological studies?
- Methodological Answer : Use probit or logit regression models to estimate LC₅₀/EC₅₀ values. Bootstrap resampling (10,000 iterations) calculates 95% confidence intervals. For in vitro assays (e.g., cell viability), two-way ANOVA accounts for batch effects and interaction terms (e.g., exposure duration × concentration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
